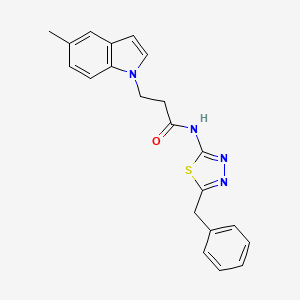

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide

Beschreibung

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 3. The thiadiazole moiety is linked via a propanamide chain to a 5-methylindole group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Eigenschaften

Molekularformel |

C21H20N4OS |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C21H20N4OS/c1-15-7-8-18-17(13-15)9-11-25(18)12-10-19(26)22-21-24-23-20(27-21)14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26) |

InChI-Schlüssel |

OKMSFGNTJZQPCV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamid umfasst in der Regel mehrere Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion eines geeigneten Hydrazinderivats mit Kohlenstoffdisulfid und einem geeigneten Alkylhalogenid unter basischen Bedingungen synthetisiert werden.

Benzylierung: Das Thiadiazol-Zwischenprodukt wird dann mit Benzylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat benzyliert.

Indolsynthese: Die Indoleinheit wird separat synthetisiert, wobei oft von einem geeigneten Anilinderivat ausgegangen wird, das durch Fischer-Indolsynthese hergestellt wird.

Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des benzylierten Thiadiazols mit dem Indolderivat unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC), um die gewünschte Propanamidbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie die Entwicklung effizienterer Katalysatoren und Reagenzien zur Straffung des Syntheseprozesses umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Indoleinheit, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können den Thiadiazolring oder die Amidbindung angreifen, was möglicherweise zu einer Ringöffnung oder Amingeneration führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride können in Gegenwart von Basen wie Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Indoleinheit zu Indol-2,3-dion-Derivaten führen, während die Reduktion des Thiadiazolrings zu Thiadiazolin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Thiadiazolring kann mit Metallionen oder Enzymaktivitätszentren interagieren, während die Indoleinheit an π-π-Stacking-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und so zu den biologischen Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Key Observations :

- Benzyl vs.

- Indole vs. Pyridine/Phenyl : The 5-methylindole moiety may engage in π-π stacking or hydrogen bonding in biological systems, differing from the electron-deficient pyridine in 8a or the planar phenyl in 8b .

Linker and Functional Group Modifications

The propanamide linker in the target compound contrasts with sulfonamide (Compound 10) or ester (Compound 8b) linkers in analogs:

- Propanamide (Target) : Offers flexibility and hydrogen-bonding capacity via the amide group.

- Sulfonamide (Compound 10) : Enhances electronegativity and may improve target binding (e.g., VEGFR-2 inhibition) .

Physicochemical and Spectroscopic Properties

Biologische Aktivität

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is . The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 354.45 g/mol |

| LogP | 2.867 |

| Water Solubility (LogSw) | -3.45 |

| Polar Surface Area | 79.485 Ų |

| pKa (Acid Dissociation Constant) | 7.05 |

Antimicrobial Activity

A series of derivatives related to thiadiazole compounds have demonstrated significant antibacterial activity against various strains of bacteria. For instance, compounds with a similar structure have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis , with some derivatives exhibiting potency comparable to established antibiotics like norfloxacin and ciprofloxacin .

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial properties of thiadiazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzyl unit and the nature of the sulfur linker significantly influenced antibacterial efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. For example, studies on related compounds have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Table: IC50 Values of Related Thiadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 5d | HeLa | 0.37 | Sorafenib (7.91) |

| 5g | HeLa | 0.73 | Sorafenib (7.91) |

| 5k | HeLa | 0.95 | Sorafenib (7.91) |

These results suggest that certain derivatives are significantly more potent than sorafenib, indicating that structural modifications can enhance anticancer activity .

The proposed mechanism for the anticancer activity involves inducing apoptosis in cancer cells and disrupting cell cycle progression at the sub-G1 phase, as evidenced by flow cytometry analyses . In silico docking studies also suggest strong interactions between these compounds and key targets involved in cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.